molecular formula C37H46N4O5 B13848203 4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir

4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir

Cat. No.: B13848203
M. Wt: 626.8 g/mol
InChI Key: OOFJDBYPWSKJAH-QZKHDZGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Mechanism of Action

The mechanism of action of 4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. For example, it may inhibit viral proteases, preventing the replication of viruses . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

Molecular Formula

C37H46N4O5

Molecular Weight

626.8 g/mol

IUPAC Name

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,4-dihydropyrimidin-3-yl)butanamide

InChI

InChI=1S/C37H46N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-19,25,30-32,34,42H,20-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1

InChI Key

OOFJDBYPWSKJAH-QZKHDZGUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CC=CNC4=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CC=CNC4=O)O

Origin of Product

United States

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